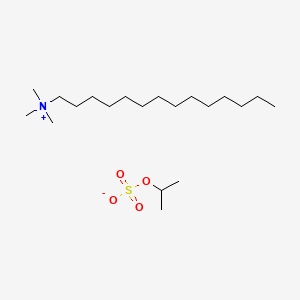
Trimethyltetradecylammonium isopropyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyltetradecylammonium isopropyl sulphate is a quaternary ammonium compound with the molecular formula C20H45NO4S . It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and solubilization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyltetradecylammonium isopropyl sulphate typically involves the quaternization of tetradecylamine with methyl iodide, followed by the reaction with isopropyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of tetradecylamine and methyl iodide.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: The final product is purified using techniques such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
Trimethyltetradecylammonium isopropyl sulphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield corresponding halide salts.
科学研究应用
Trimethyltetradecylammonium isopropyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in formulations of detergents, emulsifiers, and dispersants.
作用机制
The mechanism by which trimethyltetradecylammonium isopropyl sulphate exerts its effects involves its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This action is particularly useful in applications requiring cell disruption or emulsification.
相似化合物的比较
Similar Compounds
- Trimethyltetradecylammonium hydrogen sulfate
- Tetradecyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
Uniqueness
Trimethyltetradecylammonium isopropyl sulphate is unique due to its specific combination of the quaternary ammonium group with the isopropyl sulphate moiety. This combination enhances its solubility and effectiveness as a surfactant compared to similar compounds.
属性
CAS 编号 |
78480-20-3 |
|---|---|
分子式 |
C20H45NO4S |
分子量 |
395.6 g/mol |
IUPAC 名称 |
propan-2-yl sulfate;trimethyl(tetradecyl)azanium |
InChI |
InChI=1S/C17H38N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-3(2)7-8(4,5)6/h5-17H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI 键 |
XGMAZIKKMZJPKT-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
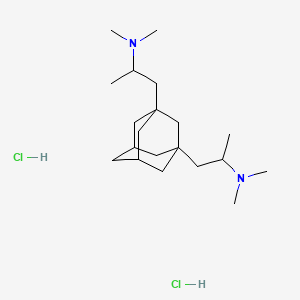
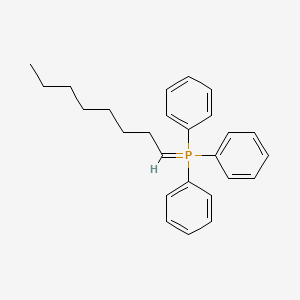
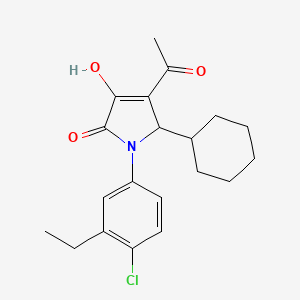

![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
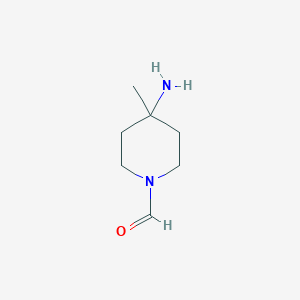
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
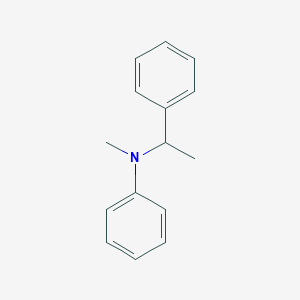
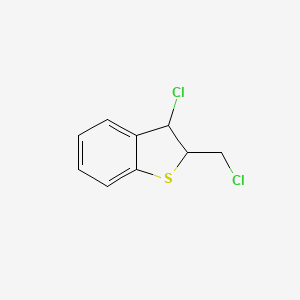
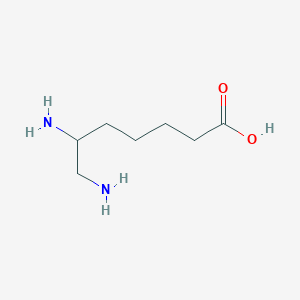
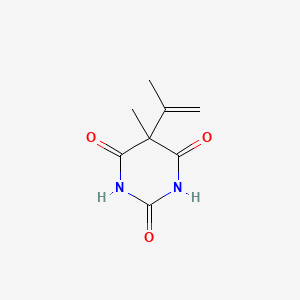
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
